molecular formula C17H17BrN2O2 B5201708 N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE

N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE

Cat. No.: B5201708
M. Wt: 361.2 g/mol
InChI Key: YOEKNZHNUFQIAP-UHFFFAOYSA-N
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Description

N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE is a chemical compound with a complex structure that includes a bromine atom, an amide group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a suitable precursor, followed by amide formation through a reaction with 2-methylpropanamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form different brominated derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophilic reagents like sodium hydroxide or ammonia in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenyl derivatives, while reduction can produce amines.

Scientific Research Applications

N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and amide group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in cancer cells or modulating receptor function in inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-methylpentanamide
  • 2-Bromo-N,N-dimethylaniline
  • 2-Bromo-N-ethylacetamide

Uniqueness

N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it valuable for specific research applications.

Properties

IUPAC Name

N-[2-bromo-5-(2-methylpropanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-11(2)16(21)19-13-8-9-14(18)15(10-13)20-17(22)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEKNZHNUFQIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)Br)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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